1-Methyl-5,5-diphenylazepan-4-one
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Overview
Description
1-Methyl-5,5-diphenylazepan-4-one is a chemical compound with the molecular formula C19H21NO It belongs to the class of azepanones, which are seven-membered lactams This compound is characterized by the presence of a methyl group at the first position and two phenyl groups at the fifth position of the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-5,5-diphenylazepan-4-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-5,5-diphenyl-1,4-pentanedione with ammonia or primary amines can lead to the formation of the azepanone ring. The reaction typically requires heating and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process. Additionally, the selection of suitable solvents and catalysts plays a crucial role in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5,5-diphenylazepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azepanone ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
1-Methyl-5,5-diphenylazepan-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5,5-diphenylazepan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methylazepan-4-one: A methyl derivative of azepan-4-one with similar structural features.
5,5-Diphenylazepan-4-one: A compound with two phenyl groups at the fifth position but lacking the methyl group at the first position.
Uniqueness
1-Methyl-5,5-diphenylazepan-4-one is unique due to the presence of both a methyl group and two phenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
6636-28-8 |
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Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-methyl-5,5-diphenylazepan-4-one |
InChI |
InChI=1S/C19H21NO/c1-20-14-12-18(21)19(13-15-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
MADWTYLXETXWLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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